molecular formula C20H29N3O2 B2767303 3-((1R,3s)-adamantan-1-yl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1396859-19-0

3-((1R,3s)-adamantan-1-yl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Cat. No. B2767303
CAS RN: 1396859-19-0
M. Wt: 343.471
InChI Key: ALHOJMNOZFXFHS-UHFFFAOYSA-N
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Description

3-((1R,3s)-adamantan-1-yl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and properties of compounds containing the adamantane moiety, which is structurally similar to the compound . For instance, a study on the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas highlighted the creation of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments, showcasing their potential inhibitory activity against human soluble epoxide hydrolase (sEH) and their solubility in water (D'yachenko et al., 2019).

Catalytic and Biological Activity

Adamantane derivatives have been explored for their catalytic activity and potential biological applications. For example, diiron(III) complexes with adamantane and pyridyl donors have been studied for their ability to catalyze the selective hydroxylation of alkanes, suggesting a method for oxidizing adamantane to 1-adamantanol and 2-adamantanol, with implications for developing functional models of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Pharmacological Applications

The pharmacological potential of adamantane derivatives has been investigated, revealing significant anticancer and antimicrobial properties. A study on adamantylated pyrimidines demonstrated their synthesis and preliminary biological evaluations, highlighting a specific compound's anticancer and antimicrobial properties, indicating the versatility of adamantane derivatives in drug development (Orzeszko et al., 2004).

Anti-Inflammatory and Anti-Cancer Properties

The structural modification of compounds to improve pharmacokinetic profiles and therapeutic effects has been a focus of research. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity and inhibit PI3Ks and mTOR with reduced toxicity, suggesting strategies for developing effective anticancer agents with lower toxicity (Wang et al., 2015).

properties

IUPAC Name

3-(1-adamantyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOJMNOZFXFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea

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